molecular formula C4H4IN B1601772 3-Iodo-1H-pyrrole CAS No. 96285-98-2

3-Iodo-1H-pyrrole

Cat. No.: B1601772
CAS No.: 96285-98-2
M. Wt: 192.99 g/mol
InChI Key: PQHJOXAAUHYVKJ-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrole is a heterocyclic organic compound characterized by a five-membered ring structure containing nitrogen and iodine atoms. This compound is a derivative of pyrrole, where an iodine atom is substituted at the third position of the pyrrole ring. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.

Preparation Methods

The synthesis of 3-Iodo-1H-pyrrole can be achieved through various methods. One common approach involves the iodination of pyrrole derivatives. This process typically includes the use of iodine or iodine monochloride as the iodinating agent. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction. Another method involves the ring contraction and deformylative functionalization of piperidine derivatives, leading to the formation of this compound .

Chemical Reactions Analysis

3-Iodo-1H-pyrrole undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.

    Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrolidinones or reduction to form pyrrolidines. These reactions often require specific oxidizing or reducing agents.

    Aromatization: The compound can undergo dehydrogenation and aromatization to form more stable aromatic structures.

Scientific Research Applications

3-Iodo-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological processes and as a building block for bioactive molecules.

    Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrrole involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. The pyrrole ring’s aromaticity allows it to interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

3-Iodo-1H-pyrrole can be compared with other halogenated pyrroles, such as 3-Bromo-1H-pyrrole and 3-Chloro-1H-pyrrole. While all these compounds share a similar pyrrole ring structure, the different halogen atoms impart unique chemical properties and reactivity. For instance, the iodine atom in this compound is larger and more polarizable than bromine or chlorine, which can affect the compound’s reactivity and interactions with other molecules .

Similar Compounds

  • 3-Bromo-1H-pyrrole
  • 3-Chloro-1H-pyrrole
  • 3-Fluoro-1H-pyrrole

These compounds are structurally similar but exhibit different chemical behaviors due to the varying halogen atoms.

Properties

IUPAC Name

3-iodo-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN/c5-4-1-2-6-3-4/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHJOXAAUHYVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551957
Record name 3-Iodo-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96285-98-2
Record name 3-Iodo-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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